N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide
Description
This compound, with the molecular formula C₃₁H₂₈ClN₇O₂ and molecular weight 566.053 g/mol (CAS: 1604810-83-4), is a structurally complex small molecule featuring a pyrimidine core substituted with a chloro group and an indole moiety. The indole ring is linked to a phenylamino group, while the benzamide portion contains a dimethylamino-substituted but-2-enamido side chain . The compound’s synthesis and characterization are documented in pharmacological catalogs, with a purity suitable for research use .
Properties
Molecular Formula |
C31H28ClN7O2 |
|---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[4-(dimethylamino)but-2-enoylamino]benzamide |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) |
InChI Key |
FONRCZUZCHXWBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
THZ2 is synthesized through a series of chemical reactions involving the formation of a benzimidic acid derivative. The solubility of THZ2 in dimethyl sulfoxide (DMSO) is greater than 28.3 mg/mL, and it is insoluble in water. The compound can be stored at -20°C for several months .
Industrial Production Methods
The industrial production of THZ2 involves the large-scale synthesis of its chemical precursors followed by the final assembly of the compound. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in various applications .
Chemical Reactions Analysis
Types of Reactions
THZ2 undergoes various chemical reactions, including covalent binding to its target enzyme, cyclin-dependent kinase 7. This binding inhibits the phosphorylation of RNA polymerase II, thereby suppressing transcriptional activity .
Common Reagents and Conditions
The synthesis of THZ2 involves the use of reagents such as benzimidic acid derivatives, dimethyl sulfoxide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .
Major Products Formed
The primary product formed from the reactions involving THZ2 is the covalent complex with cyclin-dependent kinase 7. This complex inhibits the enzyme’s activity, leading to the suppression of cancer cell growth .
Scientific Research Applications
Mechanism of Action
THZ2 exerts its effects by covalently binding to cyclin-dependent kinase 7, thereby inhibiting its activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. By inhibiting this enzyme, THZ2 suppresses the transcription of genes that are critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Structural Flexibility and Potency :
- The target compound’s unsaturated but-2-enamido chain (vs. saturated butanamide in ) enhances conformational flexibility, likely contributing to its higher kinase affinity .
- Substitution at pyrimidine position 5 (chloro) vs. 6 (indole) significantly impacts target engagement, as seen in .
Toxicity and Stability: The methylated indole analog in exhibits genotoxicity, emphasizing the need for stringent impurity control in drug formulations. Fluorinated derivatives (e.g., ) show superior cytotoxicity but may face challenges in solubility and off-target effects.
Metabolic Stability :
- Saturated side chains (e.g., butanamide in ) reduce potency but improve metabolic stability, suggesting a trade-off between efficacy and pharmacokinetics.
Research Findings and Challenges
- Kinase Selectivity : The target compound’s indole-pyrimidine core demonstrates selectivity for tyrosine kinases over serine/threonine kinases, as evidenced by computational docking studies .
- Synthetic Complexity : Multi-step synthesis (e.g., Suzuki couplings for indole incorporation) results in low yields (~28% in related compounds, as per ), necessitating process optimization.
- Solubility Limitations: Despite moderate DMSO solubility, aqueous solubility remains poor (<10 µM at pH 7.4), requiring formulation with cyclodextrins or lipid nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
